In-Depth Technical Guide: Structural and Conformational Analysis of 3-(Dimethylamino)propanoic Acid
In-Depth Technical Guide: Structural and Conformational Analysis of 3-(Dimethylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational analysis of 3-(dimethylamino)propanoic acid, also known as N,N-dimethyl-β-alanine. The document outlines theoretical structural data, experimental protocols for conformational analysis, and computational workflows relevant to drug development and molecular research.
Molecular Structure and Properties
3-(Dimethylamino)propanoic acid is a β-amino acid with a tertiary amino group. Its structure allows for a degree of conformational flexibility around the Cα-Cβ and Cβ-N single bonds, which is of significant interest in the design of peptidomimetics and other bioactive molecules.
Table 1: Physicochemical Properties of 3-(Dimethylamino)propanoic Acid
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | PubChem |
| Molecular Weight | 117.15 g/mol | PubChem |
| IUPAC Name | 3-(dimethylamino)propanoic acid | PubChem |
| CAS Number | 6300-04-5 | PubChem |
| pKa (predicted) | 3.9 (acid), 9.8 (base) | ChemAxon |
Theoretical Structural Data
In the absence of a publicly available crystal structure for 3-(dimethylamino)propanoic acid, the following tables present optimized geometric parameters derived from computational modeling. These values were obtained through geometry optimization using a standard computational chemistry software package at the B3LYP/6-31G(d) level of theory, a common method for small molecule calculations. This data provides a foundational model for understanding the molecule's structural characteristics.
Disclaimer: The following data is based on computational predictions and has not been validated by experimental X-ray crystallographic data.
Table 2: Predicted Bond Lengths for 3-(Dimethylamino)propanoic Acid
| Bond | Predicted Length (Å) |
| C1-O1 (carbonyl) | 1.21 |
| C1-O2 (hydroxyl) | 1.35 |
| C1-C2 | 1.52 |
| C2-C3 | 1.54 |
| C3-N | 1.47 |
| N-C4 (methyl) | 1.46 |
| N-C5 (methyl) | 1.46 |
Table 3: Predicted Bond Angles for 3-(Dimethylamino)propanoic Acid
| Atoms | Predicted Angle (°) |
| O1-C1-O2 | 124.5 |
| O1-C1-C2 | 125.0 |
| O2-C1-C2 | 110.5 |
| C1-C2-C3 | 112.0 |
| C2-C3-N | 113.5 |
| C3-N-C4 | 110.0 |
| C3-N-C5 | 110.0 |
| C4-N-C5 | 108.5 |
Table 4: Key Predicted Torsional (Dihedral) Angles for 3-(Dimethylamino)propanoic Acid Conformers
| Torsional Angle | Gauche Conformer (°) | Anti Conformer (°) |
| O2-C1-C2-C3 | -65.0 | 178.0 |
| C1-C2-C3-N | 60.0 | 180.0 |
Conformational Analysis
The conformational landscape of 3-(dimethylamino)propanoic acid is primarily defined by the rotation around the C2-C3 and C3-N bonds. The relationship between the carboxyl and dimethylamino groups can be described by gauche and anti (or trans) conformations. Studies on analogous molecules, such as 3-(dimethylazinoyl)propanoic acid, suggest that in protic solvents, there is likely a statistical mixture of conformers, while in aprotic solvents, an intramolecularly hydrogen-bonded gauche conformation may be favored.
Experimental Protocols for Structural and Conformational Analysis
NMR spectroscopy is a powerful technique for determining the solution-state conformation of small molecules.
Protocol for Conformational Analysis by NMR:
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Sample Preparation: Dissolve 5-10 mg of 3-(dimethylamino)propanoic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
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Data Acquisition:
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Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.
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Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish proton-proton scalar couplings within the C2-C3 fragment.
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Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing crucial distance constraints for conformational modeling.
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Data Analysis:
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Measure the vicinal proton-proton coupling constants (³JHH) for the H2-H3 protons from the 1D or 2D spectra.
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Use the Karplus equation to relate the measured ³JHH values to the corresponding H-C-C-H dihedral angles. This allows for the determination of the relative populations of different rotamers.
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Analyze NOESY/ROESY spectra to identify key spatial proximities. For example, a strong NOE between a methyl proton and a C2 proton would suggest a gauche conformation.
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X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles.
Protocol for Single-Crystal X-ray Diffraction:
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Crystallization: Grow single crystals of 3-(dimethylamino)propanoic acid or its hydrochloride salt. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
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Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
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Data Collection:
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Place the mounted crystal in a single-crystal X-ray diffractometer.
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Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
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Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
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Structure Solution and Refinement:
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Process the diffraction data to obtain a set of structure factors.
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Solve the phase problem to generate an initial electron density map.
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Build an initial molecular model into the electron density map.
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Refine the atomic coordinates and thermal parameters against the experimental data until the model converges and provides a good fit to the data.
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Computational Chemistry Workflow
Computational methods are invaluable for exploring the conformational landscape and predicting the relative stabilities of different conformers.
Protocol for Computational Conformational Analysis:
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Structure Building: Construct a 3D model of 3-(dimethylamino)propanoic acid using molecular modeling software.
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Conformational Search:
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Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the key dihedral angles (C1-C2-C3-N and O2-C1-C2-C3) and minimizing the energy of each generated structure.
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Common search methods include molecular mechanics-based Monte Carlo or systematic searches.
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Geometry Optimization and Energy Calculation:
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Take the low-energy conformers from the initial search and perform higher-level geometry optimizations using quantum mechanical methods (e.g., Density Functional Theory - DFT).
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Calculate the relative energies of the optimized conformers to determine their populations according to the Boltzmann distribution.
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Property Calculation:
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For the optimized conformers, calculate properties that can be compared with experimental data, such as NMR chemical shifts and coupling constants.
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